![molecular formula C18H14ClNO2 B5773248 2-(2-chlorophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one](/img/structure/B5773248.png)
2-(2-chlorophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
2-(2-chlorophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one, commonly known as chalcone, is a versatile organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Chalcone is a yellow crystalline solid that belongs to the class of flavonoids and is widely used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and natural products.
Mechanism of Action
The mechanism of action of chalcone is complex and varies depending on the biological activity being studied. Chalcone has been found to modulate various signaling pathways, including NF-κB, PI3K/Akt, and MAPK pathways. Chalcone has also been shown to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and α-glucosidase.
Biochemical and Physiological Effects:
Chalcone has been found to exert various biochemical and physiological effects in different biological systems. In vitro studies have shown that chalcone can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have also demonstrated the potential of chalcone in the treatment of various diseases, such as diabetes, obesity, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Chalcone has several advantages as a research tool, including its low cost, easy availability, and versatility. Chalcone can be easily synthesized and modified to generate a wide range of derivatives with different biological activities. However, chalcone also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on chalcone. One of the potential areas of research is the development of chalcone-based drugs for the treatment of various diseases. Chalcone derivatives have shown promising results in preclinical studies, and further research is needed to evaluate their safety and efficacy in clinical trials. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of chalcone. Understanding the mechanism of action of chalcone can help in the development of more potent and selective derivatives. Finally, the use of chalcone as a tool in chemical biology and drug discovery is an emerging area of research that holds great promise for the future.
Synthesis Methods
The synthesis of chalcone can be achieved through various methods, including Claisen-Schmidt condensation, aldol condensation, and Perkin reaction. The Claisen-Schmidt condensation is the most widely used method for the synthesis of chalcone, which involves the reaction between an aromatic aldehyde and a ketone in the presence of a base catalyst.
Scientific Research Applications
Chalcone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, chalcone has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Chalcone has also been investigated for its potential use in the treatment of various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(2,5-dimethylphenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-7-8-12(2)13(9-11)10-16-18(21)22-17(20-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXNRYYJWDRBAH-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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